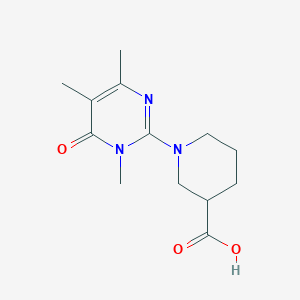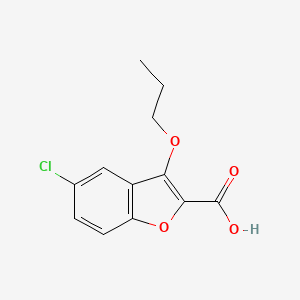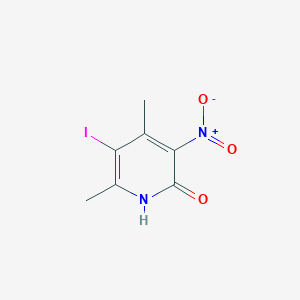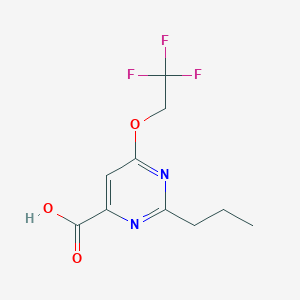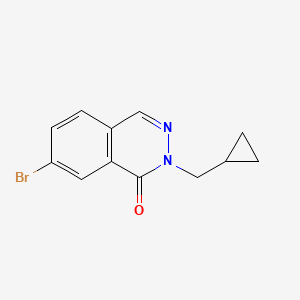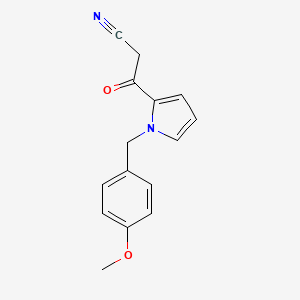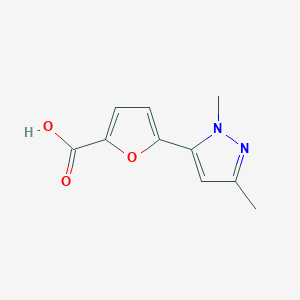
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound that features both pyrazole and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and furan moieties in its structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines. This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component condensation and the use of readily available starting materials suggest that scalable production is feasible.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The pyrazole ring can be reduced to form different derivatives.
Substitution: Both the pyrazole and furan rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Applications De Recherche Scientifique
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antiviral, antibacterial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It has been used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mécanisme D'action
The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antiviral studies, it has been shown to inhibit the main protease of SARS-CoV-2 by binding to its active site. This binding disrupts the protease’s function, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1,3-Dimethyl-1H-pyrazol-5-yl)sulfamoyl]furan-2-carboxylic acid
- 3-Methyl-1H-pyrazol-5-yl derivatives
Uniqueness
5-(1,3-Dimethyl-1H-pyrazol-5-yl)furan-2-carboxylic acid is unique due to the combination of pyrazole and furan rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
5-(2,5-dimethylpyrazol-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-5-7(12(2)11-6)8-3-4-9(15-8)10(13)14/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
JAZNGEDSXHLHTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C2=CC=C(O2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


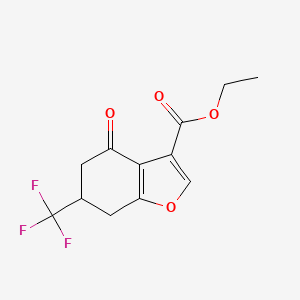
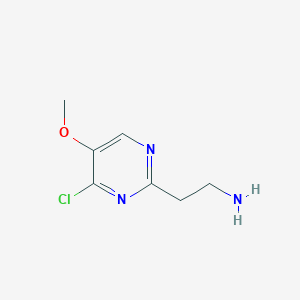
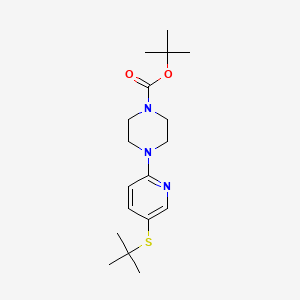
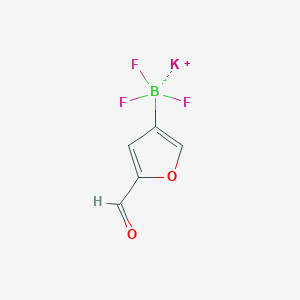
![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)
